methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group linked to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group is further connected to a hydroxyethyl chain bearing a 4-(methylthio)phenyl substituent. Its synthesis likely involves multi-step reactions, including sulfonation, carbamate formation, and functional group protection, as seen in analogous compounds .
Properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-17(21)19-13-5-9-15(10-6-13)26(22,23)18-11-16(20)12-3-7-14(25-2)8-4-12/h3-10,16,18,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPUOWTKXLHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Phenyl Intermediate: : The starting material, 4-methylthiophenol, reacts with 2-chloroethanol under basic conditions to form the intermediate 4-(methylthio)phenylethanol.
Sulfamoylation: : The intermediate then reacts with sulfamoyl chloride in the presence of a base to yield 4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenol.
Carbamoylation: : Finally, methyl carbamate is introduced to form the target compound under controlled conditions, typically involving a catalyst or a specific reagent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up by:
Continuous Flow Synthesis: : Utilising continuous flow reactors to maintain optimal reaction conditions and improve yield.
Optimization of Catalysts: : Using highly efficient catalysts to speed up reaction rates and enhance product purity.
Advanced Purification Techniques: : Applying techniques such as crystallization and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: : Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The reactions yield different products:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives of the carbamate.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is used in various scientific research fields:
Chemistry: : As a model compound for studying complex organic reactions and synthesizing derivatives for testing.
Biology: : Used in biochemical assays to explore enzyme interactions and inhibition mechanisms.
Medicine: : Investigated for its potential therapeutic effects, particularly in relation to enzyme inhibition in disease pathways.
Industry: : Employed in the development of new materials and as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action often involves:
Enzyme Inhibition: : By binding to active sites of enzymes, it can inhibit their activity, thereby affecting metabolic pathways.
Receptor Interaction: : It may interact with cellular receptors to modulate biological processes, including signaling pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate, a compound with potential pharmaceutical applications, has generated interest due to its biological activity. This article explores its mechanisms, effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Molecular Formula: C16H20N2O4S
Molecular Weight: 348.41 g/mol
IUPAC Name: this compound
The compound features a carbamate functional group and a sulfonamide moiety, which are known to influence its biological interactions.
The biological activity of methyl carbamates often involves the inhibition of enzymes such as acetylcholinesterase (AChE). Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition, which is crucial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have been reported within a range that suggests moderate to strong inhibitory effects on cholinesterases, indicating potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, certain analogs have shown significant growth inhibition in various cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity. The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy .
Neuroprotective Effects
The protective effects against neurotoxicity have been observed in compounds structurally similar to this compound. For example, studies suggest that certain derivatives can mitigate the nephrotoxic effects of chemotherapeutic agents like cisplatin without compromising their antitumor efficacy .
Case Studies
- Inhibition of Acetylcholinesterase:
- Anticancer Efficacy:
Data Summary Table
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Methyl Carbamate Derivative 1 | AChE Inhibition | 38.98 | AChE |
| Methyl Carbamate Derivative 2 | BChE Inhibition | 1.60 | BChE |
| Methyl Carbamate Derivative 3 | Anticancer Activity | 3.0 | A549 Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
